1,3-Bis(bromomethyl)-2-fluorobenzene
Overview
Description
1,3-Bis(bromomethyl)-2-fluorobenzene is a chemical compound with the molecular formula C8H8Br2 . It is also known by other names such as 1,3-Bis(bromomethyl)benzene, α,α’-Dibromo-m-xylene, and m-Xylylene dibromide .
Synthesis Analysis
The synthesis of 1,3-Bis(bromomethyl)-2-fluorobenzene involves several steps. The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .Molecular Structure Analysis
The molecular structure of 1,3-Bis(bromomethyl)-2-fluorobenzene consists of a benzene ring with two bromomethyl groups attached at the 1 and 3 positions . The average mass of the molecule is 263.957 Da and the monoisotopic mass is 261.899261 Da .Chemical Reactions Analysis
The chemical reactions involving 1,3-Bis(bromomethyl)-2-fluorobenzene are complex and depend on the conditions and reagents used. For example, the compound can undergo bromination reactions with various alkenes, resulting in the formation of dibromides, bromohydrines, bromohydrin ethers, and cyclized products .Physical And Chemical Properties Analysis
1,3-Bis(bromomethyl)-2-fluorobenzene has a molar mass of 263.96 . Other physical and chemical properties such as boiling point, critical temperature and pressure, density, enthalpy of phase transition, heat capacity, and viscosity can be determined under specific conditions .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Methods : Research has demonstrated various synthesis methods for compounds related to 1,3-Bis(bromomethyl)-2-fluorobenzene. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene has been synthesized using diazotization and bromination processes from 3,4-dimethylbenzenamine (Guo, 2009).
Formation of Fluorocryptands and Macrocycles : The compound reacts with bis(trifluoroacetamides) to yield condensed [3.3]-m-cyclophanes, such as F(2)-phane and HF-phane. These reactions are pivotal in forming complex macrocyclic structures, which have significant applications in coordination chemistry (Plenio et al., 1997).
Coordination Chemistry : Studies have shown the utility of 1,3-Bis(bromomethyl)-2-fluorobenzene in the field of coordination chemistry. The compound forms complexes with Group I and II metal ions, leading to significant shifts in NMR resonances. This indicates a strong interaction between the CF units and metal ions (Plenio & Diodone, 1996).
Synthesis of Poly(pyrazole) Ligands : The compound has been used in the synthesis of fluorinated bis(pyrazoles), characterized by crystal and molecular structure, spectroscopic and dielectric properties, and hydrophobicity. These ligands have potential applications in molecular sensing and environmental monitoring (Pedrini et al., 2020).
Safety And Hazards
1,3-Bis(bromomethyl)-2-fluorobenzene is a hazardous substance. It may be corrosive to metals and cause severe skin burns and eye damage. It can also cause respiratory irritation and may be fatal if inhaled . It is recommended to handle this compound with appropriate protective equipment and only in a well-ventilated area .
properties
IUPAC Name |
1,3-bis(bromomethyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPRPXHVBUBKOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CBr)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371077 | |
Record name | 1,3-bis(bromomethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(bromomethyl)-2-fluorobenzene | |
CAS RN |
25006-86-4 | |
Record name | 1,3-Bis(bromomethyl)-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25006-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-bis(bromomethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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